{2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid
Description
(2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromo group, an ethoxy group, and a trifluoromethylphenyl group, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C18H16BrF3N2O4 |
|---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16BrF3N2O4/c1-2-27-15-7-11(6-14(19)17(15)28-10-16(25)26)9-23-24-13-5-3-4-12(8-13)18(20,21)22/h3-9,24H,2,10H2,1H3,(H,25,26)/b23-9- |
InChI Key |
KLXJZTSRSXDCMU-AQHIEDMUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenylacetic acid: This compound shares the trifluoromethylphenyl group but lacks the bromo and ethoxy groups.
3-fluorophenylboronic acid: This compound contains a fluorophenyl group and is used in similar synthetic applications.
Uniqueness
The uniqueness of (2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid lies in its combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized research and industrial applications .
Biological Activity
The compound 2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid is a novel phenoxyacetic acid derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Molecular Formula : C₁₅H₁₅BrF₃N₂O₃
This structure features a bromine atom, an ethoxy group, and a trifluoromethyl group, which are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of phenoxyacetic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. A study demonstrated that related compounds reduced paw thickness and weight in inflammation models by over 60% and significantly decreased levels of pro-inflammatory markers such as TNF-α and PGE-2 .
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| 2-Bromo derivative | 0.08 ± 0.01 | 0.06 ± 0.01 |
| Celecoxib | 14.93 ± 0.12 | 0.07 ± 0.01 |
| Mefenamic Acid | 29.9 ± 0.09 | Not applicable |
Analgesic Activity
The analgesic effects of this compound were assessed in various animal models, where it exhibited pain-relieving properties comparable to established analgesics like mefenamic acid and celecoxib. The mechanism of action appears to be linked to the inhibition of inflammatory mediators and modulation of pain pathways .
Anticancer Activity
Preliminary studies suggest that hydrazone derivatives, including those related to this compound, may possess anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The presence of the trifluoromethyl group has been particularly noted for enhancing cytotoxic activity against certain cancer types .
Case Studies
- In Vivo Studies : A study involving the administration of the compound in a murine model showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to COX enzymes and other targets involved in inflammatory pathways, suggesting a rational basis for its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
